molecular formula C9H13N3O2 B1296309 N-(4-nitrophenyl)propane-1,3-diamine CAS No. 52289-06-2

N-(4-nitrophenyl)propane-1,3-diamine

Cat. No. B1296309
CAS RN: 52289-06-2
M. Wt: 195.22 g/mol
InChI Key: GWSAHMGJLUJBQX-UHFFFAOYSA-N
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Description

“N-(4-nitrophenyl)propane-1,3-diamine” is a chemical compound that is commonly known as NPD. It has the molecular formula C9H13N3O2 .


Synthesis Analysis

The synthesis of 1,3-diamines, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry, is usually prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .


Molecular Structure Analysis

The molecular structure of “N-(4-nitrophenyl)propane-1,3-diamine” consists of a propane-1,3-diamine backbone with a nitrophenyl group attached . The molecular weight of this compound is 195.22 g/mol.

Scientific Research Applications

Polymeric Material Synthesis

1. Poly(amide-imide) Formation

The compound has been utilized in the creation of novel poly(amide-imide)s through a polycondensation reaction with various hydantoin derivatives. These polymers exhibit high yields, inherent viscosities, and thermal stability, making them suitable for high-performance materials (Faghihi, Shabanian, & Valikhani, 2011).

2. Polyimide Synthesis

The diamine has been used to synthesize polyimides with high solubility and thermal stability. These polyimides, derived from various aromatic dianhydrides, are promising materials for electronics and other high-temperature applications due to their excellent mechanical properties and thermal stability (Tjugito & Feld, 1989).

Coordination Chemistry

1. Metal Ion Complex Formation

This diamine has been pivotal in synthesizing four-coordinated transition metal ion complexes, showcasing its versatility in forming stable chelates with metals such as Zn(II) and Hg(II). These complexes are studied for their potential applications in catalysis and materials science (Montazerozohori et al., 2011).

2. Dinuclear Complex Hydrolysis

The compound also plays a role in enhancing the hydrolysis rate of 4-nitrophenyl phosphate when incorporated into a dinuclear Cu(II) complex, underscoring its potential in catalytic processes and enzymatic model studies (Kim Jung Hee, 2000).

Material Properties Enhancement

1. Structural and Thermal Properties

The use of N-(4-nitrophenyl)propane-1,3-diamine in synthesizing poly(ester-imide)s has been documented to enhance these polymers' solubility, thermal properties, and inherent viscosity. These characteristics are essential for developing advanced materials for various industrial applications (Faghihi, Shabanian, & Emamdadi, 2010).

2. Catalytic Activity

The compound has been utilized in asymmetric transfer hydrogenation reactions, serving as a ligand in chiral ruthenium complexes. This application highlights its role in facilitating enantioselective synthesis, a critical aspect of organic chemistry and pharmaceutical manufacturing (Gao et al., 1999).

properties

IUPAC Name

N'-(4-nitrophenyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-6-1-7-11-8-2-4-9(5-3-8)12(13)14/h2-5,11H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSAHMGJLUJBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40300910
Record name N-(4-nitrophenyl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)propane-1,3-diamine

CAS RN

52289-06-2
Record name 52289-06-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-nitrophenyl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40300910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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